Sparfosic acid - 51321-79-0

Sparfosic acid

Catalog Number: EVT-284340
CAS Number: 51321-79-0
Molecular Formula: C6H10NO8P
Molecular Weight: 255.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sparfosic acid is a solid. This compound belongs to the n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at the terminal nitrogen atom. This substance is known to target aspartate carbamoyltransferase catalytic chain and CAD protein.
Sparfosic Acid is a stable transition state analogue for an aspartate transcarbamylase-catalyzed reaction with antineoplastic activity. Sparfosic acid is a stable transition analogue of the activated complex for the reaction catalyzed by aspartate transcarbamylase, the first step in the pyrimidine biosynthetic pathway. This agent inhibits de novo pyrimidine biosynthesis and increases the extent to which fluorouracil metabolites are incorporated into RNA.
Overview

Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartic acid, is a chemical compound recognized for its role as a potent inhibitor of aspartate transcarbamoyl transferase, an enzyme implicated in the de novo pyrimidine biosynthesis pathway. This compound is particularly significant in biochemical research and has applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C6H10NO8P\text{C}_6\text{H}_{10}\text{N}\text{O}_8\text{P} .

Source: Sparfosic acid can be derived from natural amino acids and phosphonic acids, primarily through synthetic routes involving L-aspartic acid and phosphonoacetic acid .

Classification: Sparfosic acid is classified as a phosphonic acid derivative and an antimetabolite. It is categorized under compounds that inhibit specific enzymatic activities critical for nucleotide synthesis .

Synthesis Analysis

Methods

Sparfosic acid can be synthesized through several methods, with the most common being a two-step procedure:

  1. Condensation Reaction: The first step involves the reaction of L-aspartic acid with phosphonoacetic acid. This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the phosphonacetyl group on L-aspartic acid.
  2. Neutralization: The second step involves neutralizing the resulting intermediate with sodium hydroxide to yield the trisodium salt form of sparfosic acid .

Technical Details

  • Reaction Conditions: The synthesis is conducted under controlled temperature and pH conditions to optimize yield and purity.
  • Industrial Production: In large-scale production, methods are optimized for high yield and may include additional purification steps such as crystallization .
Molecular Structure Analysis

Structure

Sparfosic acid features a complex structure characterized by:

  • A central carbon backbone derived from L-aspartic acid.
  • A phosphonacetyl group that contributes to its inhibitory properties.

Data

  • Molecular Formula: C6H10NO8P\text{C}_6\text{H}_{10}\text{N}\text{O}_8\text{P}
  • Molecular Weight: Approximately 239.11 g/mol.
  • Isomeric SMILES Notation: C(C@@HNC(=O)CP(=O)(O)[O-])C(=O)[O-] .
Chemical Reactions Analysis

Reactions

Sparfosic acid undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized to form various oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can yield different forms of sparfosic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The phosphonacetyl group can participate in substitution reactions with various nucleophiles, allowing for the synthesis of diverse derivatives .

Technical Details

The specific products formed depend on the reagents and conditions used in each reaction type. For example, oxidation may lead to phosphorylated derivatives while reduction may produce less oxidized forms of the compound.

Mechanism of Action

Sparfosic acid acts primarily as an inhibitor of aspartate transcarbamoyl transferase, blocking the enzyme's activity and thereby disrupting the pyrimidine biosynthesis pathway. This inhibition can lead to reduced cell proliferation, making sparfosic acid a candidate for therapeutic applications in cancer treatment .

Process Data

The compound mimics the transition state of the enzyme's substrate, effectively competing for binding sites and preventing normal enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sparfosic acid typically appears as a white crystalline solid.
  • Solubility: It is soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Sparfosic acid exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Thermal Stability: The compound should be stored at low temperatures (around -20°C) to maintain stability over time .
Applications

Sparfosic acid has diverse applications across various scientific domains:

  1. Chemistry: Utilized as a research tool for studying enzyme inhibition mechanisms and metabolic pathways related to nucleotide synthesis.
  2. Biology: Employed in research focused on cell cycle regulation and apoptosis, providing insights into cancer biology.
  3. Medicine: Demonstrated potential in enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil against certain cancer cell lines .
  4. Industry: Used in pharmaceutical development and as a biochemical research reagent .
Introduction to Sparfosic Acid in Biomedical Research

Historical Development and Discovery of Sparfosic Acid

Sparfosic acid (N-phosphonacetyl-L-aspartate, PALA; CAS 51321-79-0) was first synthesized in the early 1970s as a transition-state analogue designed to mimic the catalytic reaction of aspartate transcarbamoyltransferase (ATCase). This enzyme catalyzes the committed second step in de novo pyrimidine biosynthesis, where carbamoyl phosphate and L-aspartate combine to form N-carbamoyl-L-aspartate. PALA’s structure—comprising a phosphonate group replacing the labile phosphate and an acetyl spacer—was engineered to bind irreversibly to ATCase’s active site, thereby halting pyrimidine nucleotide production [1] [3]. Early preclinical studies demonstrated potent antitumor activity against murine Lewis lung carcinoma and melanoma models, with 490 mg/kg intraperitoneal dosing achieving up to 86% extended survival and 50% cure rates in mice [1] [7]. By the 1980s, PALA entered clinical trials for solid tumors but was discontinued due to insufficient single-agent efficacy despite target inhibition. Recent interest has resurged with its identification as a potential SARS-CoV-2 spike protein inhibitor through in silico screening of natural compound libraries [4].

Table 1: Key Historical Milestones in Sparfosic Acid Development

YearEventSignificance
1971Initial synthesisDesigned as ATCase transition-state analogue
1976Preclinical antitumor studiesDemonstrated efficacy in Lewis lung carcinoma models
1984Phase II colorectal cancer trialsTested in combination with 5-fluorouracil
2020 In silico SARS-CoV-2 screeningIdentified as spike protein inhibitor candidate

Classification Within Antimetabolite and Enzyme Inhibitor Pharmacological Categories

Sparfosic acid is dually classified as:

  • DNA antimetabolite: Disrupts pyrimidine nucleotide pools by inhibiting de novo biosynthesis, thereby starving rapidly dividing cells of essential DNA precursors [1] [7].
  • Irreversible enzyme inhibitor: Binds ATCase (Ki ≈ 10 nM) with high affinity, mimicking the tetrahedral transition state during carbamoyl-aspartate formation. This specificity arises from interactions between its phosphonate group and the enzyme’s catalytic zinc ions, alongside hydrogen bonding with aspartate-recognition residues [3] [5].

Structurally, it belongs to the N-acyl-alpha amino acid subclass, characterized by a phosphonoacetamide group linked to L-aspartic acid. Its tetra-anionic state at physiological pH originally limited cellular uptake, prompting prodrug strategies like trisodium sparfo­sic acid (CAS 70962-66-2) to enhance bioavailability [7]. The compound’s mechanism synergizes with pyrimidine analogues (e.g., 5-fluorouracil), as depleted uridine triphosphate pools increase incorporation of 5-FU metabolites into RNA, amplifying cytotoxicity [1] [3].

Table 2: Pharmacological Classification of Sparfosic Acid

CategoryMolecular TargetBiological Consequence
DNA antimetaboliteDe novo pyrimidine pathwayDepletion of UTP/CTP pools; S-phase arrest
Enzyme inhibitorAspartate transcarbamoyltransferaseBlocked carbamoyl-aspartate synthesis
Synergistic agentRNA/DNA synthesis machineryEnhanced 5-FU cytotoxicity in colon cancer

Properties

CAS Number

51321-79-0

Product Name

Sparfosic acid

IUPAC Name

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid

Molecular Formula

C6H10NO8P

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-N

SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

Solubility

Water > 950 (mg/mL)

Synonyms

l-aspartic acid, n-(2-phosphonoacetyl)-
l-aspartic acid, n-(phosphonoacetyl)-
N-(phosphonacetyl)-L-aspartate
N-(phosphonoacetyl)-L-aspartate
n-(phosphonoacetyl)-l-aspartic acid
n-phosphonacetyl-l-aspartic acid
NCI 224131
NSC 224131
NSC 224131, disodium salt
NSC 224131, tetrasodium salt
NSC-224131
PALA
phosphonoacetyl-l-aspartic acid
sparfosic acid

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.